1-[(4-fluorophenyl)methoxy]-N-(2-methoxy-5-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
描述
属性
IUPAC Name |
1-[(4-fluorophenyl)methoxy]-N-(2-methoxy-5-methylphenyl)-2-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN2O4/c1-14-5-10-19(27-2)18(12-14)23-20(25)17-4-3-11-24(21(17)26)28-13-15-6-8-16(22)9-7-15/h3-12H,13H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFRNPCKLXAVQSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C2=CC=CN(C2=O)OCC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
One common method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . Industrial production methods may involve optimizing these reactions for higher yields and purity, as well as ensuring environmentally friendly processes.
化学反应分析
This compound can undergo various chemical reactions, including:
Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The fluorophenyl and methoxy groups can participate in nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
1-[(4-fluorophenyl)methoxy]-N-(2-methoxy-5-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl and methoxy groups can enhance binding affinity and selectivity, while the dihydropyridine ring can participate in redox reactions. These interactions can modulate various biological pathways, leading to the compound’s observed effects .
相似化合物的比较
Structural and Functional Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
Key Structural and Functional Insights:
Substituent Effects on Kinase Selectivity :
- The target compound’s 4-fluorophenylmethoxy group may enhance lipophilicity and membrane permeability compared to BMS-777607’s 3-chloropyridinyloxy group, which contributes to Met kinase selectivity .
- Merestinib ’s bulky indazol-pyrazol substituent enables multi-kinase (AXL/MET/ROS1) inhibition, whereas simpler analogs like BG15813 may exhibit narrower target profiles .
Pharmacokinetic Considerations :
- Methoxy and methyl groups in the target compound’s N-aryl moiety likely improve metabolic stability by reducing cytochrome P450-mediated oxidation .
- Deuteration () offers a parallel strategy for enhancing half-life, though this approach modifies the core scaffold rather than peripheral substituents .
Electrophilic Modifications :
- Nitro groups in Compound 6d increase electrophilicity, which may enhance covalent binding but also raise toxicity risks compared to halogenated derivatives like the target compound .
Research Findings and Therapeutic Implications
BMS-777607: Demonstrated efficacy in xenograft models with tumor growth inhibition (>50%) at 50 mg/kg doses, attributed to its potent Met kinase inhibition .
BG15813 : Structural analogs with chloro/fluoro substitutions (e.g., 2-chloro-6-fluorophenyl) may optimize steric interactions in hydrophobic binding pockets .
常见问题
Q. Key Parameters :
- Purity Control : Monitor via thin-layer chromatography (TLC) and NMR .
- Yield Improvement : High-throughput screening for optimal molar ratios and reaction times .
How can structure-activity relationship (SAR) studies guide the optimization of this compound’s pharmacological profile?
Methodological Answer :
SAR analysis focuses on modifying functional groups to enhance activity:
| Structural Feature | Impact on Activity |
|---|---|
| 4-Fluorophenyl methoxy group | Increases lipophilicity and target binding . |
| Methoxy group (2-position) | Improves solubility and bioavailability . |
| Dihydropyridine core | Essential for receptor interaction . |
Q. Approach :
- Systematic Modifications : Replace fluorine with Cl/Br or modify methoxy positioning .
- Validation : Test analogs in vitro (e.g., enzyme inhibition assays) to correlate structural changes with activity .
What analytical techniques are critical for confirming purity and structural integrity during synthesis?
Q. Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Confirm regiochemistry and functional group integrity (e.g., H NMR for methoxy protons) .
- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) using reverse-phase C18 columns .
- Mass Spectrometry (MS) : Verify molecular weight and detect byproducts .
Q. Best Practices :
- Use deuterated solvents for NMR to avoid signal interference.
- Cross-validate results with FT-IR for carbonyl group identification .
How should researchers design preclinical studies to evaluate anticancer potential?
Q. Methodological Answer :
In Vitro Screening :
- Cytotoxicity Assays : Use MTT or ATP-based assays on cancer cell lines (e.g., HeLa, MCF-7) .
- Mechanistic Studies : Measure apoptosis (Annexin V staining) and cell cycle arrest (flow cytometry) .
In Vivo Models :
- Xenograft Studies : Administer compound (5–50 mg/kg) to immunodeficient mice with tumor implants .
- Pharmacokinetics : Monitor plasma half-life and tissue distribution via LC-MS .
Note : Prioritize analogs with <10 µM IC50 in vitro before advancing to animal studies .
How to resolve discrepancies in biological activity data between this compound and its analogs?
Q. Methodological Answer :
- Comparative Analysis : Re-test compounds under standardized conditions (e.g., same cell line, assay protocol) .
- Structural Nuances : Use X-ray crystallography or molecular docking to identify binding mode variations .
- Data Triangulation : Combine SAR, computational modeling, and biophysical assays (e.g., surface plasmon resonance) .
Example : Fluorine’s electronegativity may enhance target affinity compared to chloro/bromo analogs, explaining activity differences .
What computational strategies predict target interactions, and how are they validated?
Q. Methodological Answer :
Molecular Docking : Use AutoDock Vina to model interactions with kinases or GPCRs .
Molecular Dynamics (MD) Simulations : Assess binding stability over 100-ns trajectories (e.g., GROMACS) .
Validation :
- In Vitro Binding : SPR or ITC to measure dissociation constants (Kd) .
- Mutagenesis : Modify predicted binding residues in the target protein and re-test activity .
What are key considerations for in vivo pharmacokinetic studies?
Q. Methodological Answer :
- Bioavailability : Formulate with co-solvents (e.g., PEG 400) to enhance solubility .
- Metabolic Stability : Use liver microsomes to identify oxidation hotspots (e.g., cytochrome P450 assays) .
- Dosing Regimen : Conduct dose-ranging studies to establish maximum tolerated dose (MTD) .
Analytical Tools : LC-MS/MS for quantifying plasma/tissue concentrations .
How to assess metabolic stability and improve pharmacokinetics?
Q. Methodological Answer :
Metabolite Identification : Incubate compound with liver microsomes; analyze via LC-HRMS .
Structural Tweaks :
- Block labile sites (e.g., replace methoxy with trifluoromethoxy to reduce oxidation) .
- Introduce deuterium at metabolic hotspots to prolong half-life .
In Vivo Validation : Compare AUC and Cmax of modified vs. parent compound .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
